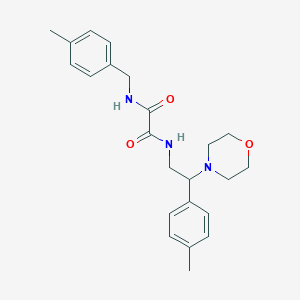

N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-17-3-7-19(8-4-17)15-24-22(27)23(28)25-16-21(26-11-13-29-14-12-26)20-9-5-18(2)6-10-20/h3-10,21H,11-16H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSNPNXPJHWMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves the reaction of 4-methylbenzylamine with 2-morpholino-2-(p-tolyl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the intermediate

Step 2: Formation of the final product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxalamides or related derivatives.

Scientific Research Applications

N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antibacterial or anticancer properties.

Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamides

Structural and Functional Differences

The following table highlights structural variations and functional properties of selected oxalamides:

Key Research Findings

Metabolism

Limitations and Knowledge Gaps

- Target Compound: No direct toxicological or pharmacokinetic data exist for this compound. Predictions are based on analogs.

- Metabolic Pathways : The morpholine moiety may alter solubility and metabolism compared to pyridine or methoxy-substituted analogs, warranting further study.

Biological Activity

N1-(4-methylbenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its unique molecular structure which includes a benzyl group, a morpholino group, and a tolyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C23H29N3O

- Molecular Weight : 395.5 g/mol

- CAS Number : 941870-89-9

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzylamine with 2-morpholino-2-(p-tolyl)ethylamine in the presence of oxalyl chloride under anhydrous conditions. This method ensures high purity and yield through subsequent purification techniques such as recrystallization and chromatography.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The specific interactions can modulate biochemical pathways, potentially leading to therapeutic effects. Further research is needed to elucidate the exact mechanisms at play.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's structure allows it to interfere with cellular processes critical for cancer cell proliferation.

Antibacterial Activity

Preliminary studies suggest that this compound may also possess antibacterial properties. Its efficacy against various bacterial strains has been investigated, indicating a potential role in developing new antibacterial agents. The presence of the morpholino group may enhance its interaction with bacterial targets.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell line proliferation (e.g., MCF-7) at concentrations above 10 µM. |

| Study B | Antibacterial Properties | Showed activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study C | Mechanism Exploration | Identified potential binding sites on target enzymes through molecular docking studies, suggesting a competitive inhibition mechanism. |

Comparative Analysis

This compound can be compared with similar compounds in terms of biological activity and structural features:

| Compound | Structure | Biological Activity |

|---|---|---|

| N1-(4-methylbenzyl)-N2-(2-morpholinoethyl)oxalamide | Similar backbone without p-tolyl group | Moderate anticancer activity |

| N1-(4-methylbenzyl)-N2-(2-piperidino-2-(p-tolyl)ethyl)oxalamide | Contains piperidine instead of morpholino | Enhanced antibacterial properties |

Uniqueness

The unique combination of morpholino and tolyl groups in this compound may confer distinct biological properties compared to other oxalamides. This specificity allows for targeted interactions with biological macromolecules, enhancing its potential as a lead compound in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.